molecular formula C17H24N2O3S2 B5534371 1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine

1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine

Cat. No. B5534371
M. Wt: 368.5 g/mol
InChI Key: NMUNTROBTFHCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds with structural similarities to “1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine,” involves conjugate additions and intramolecular acylation processes. A notable method includes the reaction of methyl esters of amino acids with acetylenic sulfones under mild conditions, leading to cyclic enamine sulfones, which can be further transformed into various biologically active compounds through reductive desulfonylation and other subsequent reactions (Back & Nakajima, 2000).

Molecular Structure Analysis

X-ray crystallography studies reveal detailed insights into the molecular and crystal structures of related piperidine derivatives. These studies show the conformational flexibility of these molecules and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing their molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nitrations, reductive desulfonylations, and cycloadditions, to yield compounds with different functional groups and potential biological activities. The cycloaddition of tetrahydropyridines with organic azides, for instance, leads to sulfonamide derivatives with distinct properties (Warren & Knaus, 1987).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure, are characterized by X-ray crystallography, showing the typical chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms. These analyses provide insights into the compound's stability and reactivity (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties of “1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine” and related compounds are influenced by their functional groups, leading to varied biological activities. For instance, sulfonamide derivatives have been explored for their potential enzyme inhibitory activities and interactions with biological receptors, suggesting a wide range of chemical behaviors and applications (Khalid et al., 2013).

properties

IUPAC Name

[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-23-15-4-6-16(7-5-15)24(21,22)19-12-8-14(9-13-19)17(20)18-10-2-3-11-18/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNTROBTFHCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidin-4-yl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.